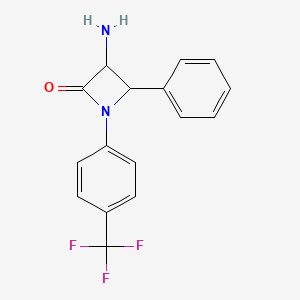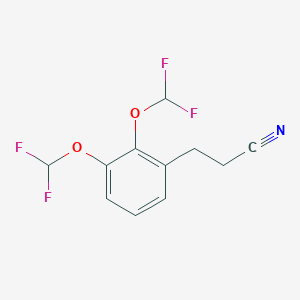
1-(Isopropylsulfanyl)-2-nitrophenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Isopropylsulfanyl)-2-nitrophenyl is an organic compound characterized by the presence of an isopropylsulfanyl group attached to a nitrophenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Isopropylsulfanyl)-2-nitrophenyl typically involves the nitration of 1-(Isopropylsulfanyl)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration reactors where the reaction conditions are optimized for maximum yield and purity. The process includes steps such as the preparation of the nitrating mixture, controlled addition of the substrate, and subsequent purification of the product through recrystallization or distillation.
化学反应分析
Types of Reactions: 1-(Isopropylsulfanyl)-2-nitrophenyl undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder in acidic conditions or catalytic hydrogenation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a deactivating group, directing incoming electrophiles to the meta position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder in acidic conditions, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Meta-substituted products.
科学研究应用
1-(Isopropylsulfanyl)-2-nitrophenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(Isopropylsulfanyl)-2-nitrophenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group may also contribute to the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
1-(Isopropylsulfanyl)-4-nitrophenyl: Similar structure but with the nitro group at the para position.
1-(Methylsulfanyl)-2-nitrophenyl: Similar structure with a methylsulfanyl group instead of an isopropylsulfanyl group.
Uniqueness: 1-(Isopropylsulfanyl)-2-nitrophenyl is unique due to the specific positioning of the isopropylsulfanyl and nitro groups, which influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.
属性
分子式 |
C9H12NO2S |
|---|---|
分子量 |
198.26 g/mol |
InChI |
InChI=1S/C9H12NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-8H,1-2H3 |
InChI 键 |
GNFDLXQTKXJRDD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)S[C]1C=CC=CC1[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Imidazo[1,2-a]pyrazine, 5,6,7,8-tetrahydro-3-(2-methylpropyl)-](/img/structure/B14791896.png)
![9-(((Trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14791898.png)

![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)

![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)



![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)

![Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)

![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)
